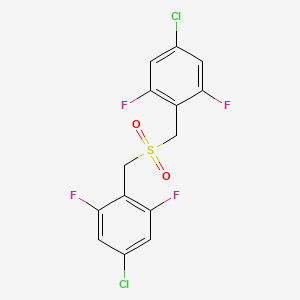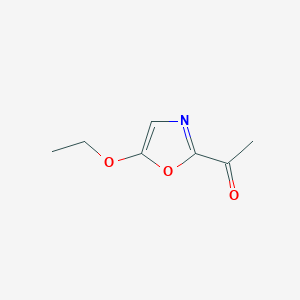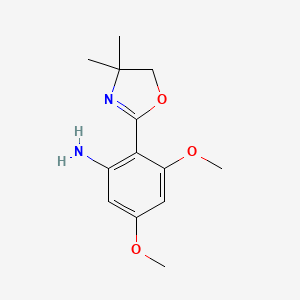
3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile is a chemical compound with a unique structure that includes a morpholine ring substituted with hydroxymethyl and dimethyl groups, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the hydroxymethyl and nitrile groups. One common method involves the reaction of 5,5-dimethylmorpholine with formaldehyde and hydrogen cyanide under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(hydroxymethyl)-5,5-dimethylmorpholine: Lacks the nitrile group, which may affect its reactivity and applications.
5,5-dimethylmorpholine-3-carbonitrile:
Uniqueness
3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile is unique due to the presence of both hydroxymethyl and nitrile groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a versatile compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile |
InChI |
InChI=1S/C8H14N2O2/c1-7(2)5-12-6-8(3-9,4-11)10-7/h10-11H,4-6H2,1-2H3 |
InChI Key |
JSAKJAMEIGNHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC(N1)(CO)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


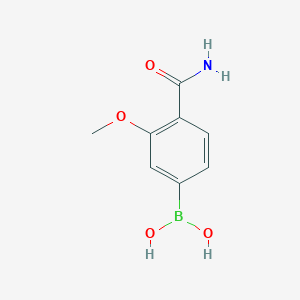
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide](/img/structure/B12863861.png)
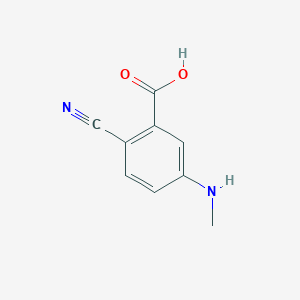
![2,2-Difluoro-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12863887.png)
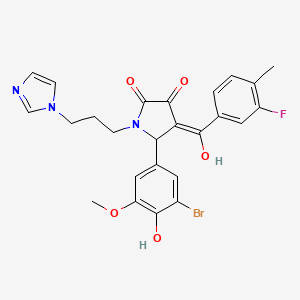
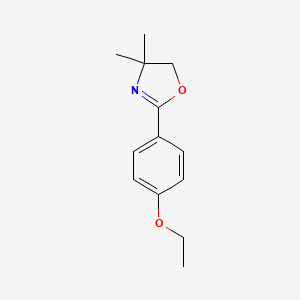
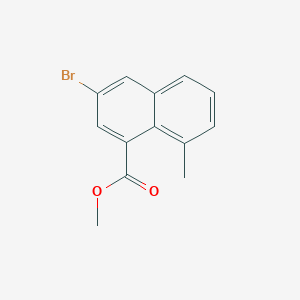
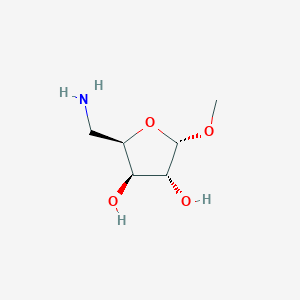
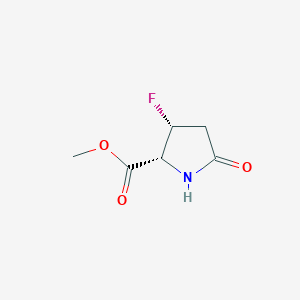
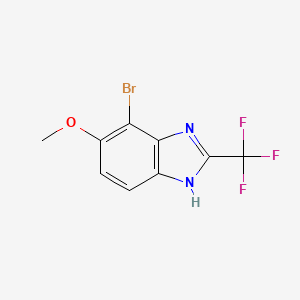
![2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)
